Methyl dichlorophosphate
Description
Contextualizing Methyl Dichlorophosphate (B8581778) within Organophosphorus Chemistry
Organophosphorus chemistry is a broad and vital field that encompasses compounds containing carbon-phosphorus bonds. These compounds exhibit diverse coordination states and form a wide range of derivatives with both metallic and non-metallic elements. bdu.ac.in Within this extensive family, methyl dichlorophosphate is classified as a phosphorodichloridate, a type of organophosphate. cymitquimica.com Organophosphorus compounds are integral to numerous applications, including the production of catalysts, flame retardants, plasticizers, and detergents. bdu.ac.inwikipedia.org this compound, with its reactive phosphoryl chloride group, is a key building block in the synthesis of more complex organophosphorus molecules. chemimpex.comresearchgate.net
Historical Development and Significance as a Key Intermediate in Chemical Synthesis
The development of organophosphorus compounds gained significant momentum in the 20th century, driven by the discovery of their potent biological activities. mdpi.com While the initial focus was on the synthesis of toxic compounds, the versatility of organophosphorus chemistry soon led to the development of a vast range of commercially important products. mdpi.com The synthesis of alkylphosphonic acid dichlorides, precursors to many organophosphorus compounds, dates back to the 19th century. mdpi.com this compound emerged as a critical intermediate due to its ability to readily react with various nucleophiles, enabling the introduction of a methyl phosphate (B84403) group into a molecule. chemimpex.comresearchgate.net This reactivity has been harnessed in the production of pesticides, pharmaceuticals, and flame retardants. chemimpex.com
Overview of Academic Research Trajectories for this compound
Academic research on this compound has followed several key trajectories, reflecting its importance in both fundamental and applied chemistry.
A significant body of research has focused on understanding the fundamental chemical properties of this compound. This includes studies on its reactivity, such as its hydrolysis to form methyl phosphate and hydrogen chloride. ontosight.ai Investigations have also explored its interactions with various surfaces, such as amorphous silica (B1680970), which is relevant to understanding its environmental fate and for developing detection and decontamination technologies. researchgate.netresearchgate.net Computational studies have been employed to investigate the binding energies and reaction pathways of this compound and related compounds. researchgate.net
This compound is a versatile reagent in synthetic organic chemistry. chemimpex.com It has been utilized in the synthesis of a variety of complex molecules, including:
4,6-cyclic phosphate tetrasaccharides. sigmaaldrich.comsigmaaldrich.comchemicalbook.com
8-(2′′-hydroxyethoxy)adenosine-5′,2′′-phosphate derivatives. sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Analogs of (R)-1-O-hexadecyl-2-palmitoyl-sn-glycero-3-phosphoethanolamine poly(ethylene glycol). sigmaaldrich.comsigmaaldrich.comchemicalbook.comnih.gov
Dioxaphosphorino[m,n-x]pyridines compounds. sigmaaldrich.comsigmaaldrich.comchemicalbook.comtandfonline.com
Oxazaphosphorino[m,n-x]pyridines compounds through condensation with ortho-aminomethylpyridinols. tandfonline.com
Its utility extends to phosphorylation methods for creating prodrugs, such as those of antitumor ether lipids, to enhance their solubility and efficacy. nih.gov
The environmental and biological interactions of this compound and other organophosphate esters (OPEs) are areas of active research. Studies have investigated the presence of OPEs in various environmental compartments, including air, water, sediment, and biota. rsc.org The potential for long-range atmospheric transport of these compounds has been examined through analysis of ice cores. rsc.org Research has also focused on the interactions of this compound and its simulants with atmospheric particles and surfaces to understand their environmental persistence and degradation. researchgate.netresearchgate.net Furthermore, its inclusion in lists of controlled chemicals highlights its significance in the context of chemical security and regulation. ua.edubwcimplementation.org
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | CH₃Cl₂O₂P epa.govnist.gov |
| Molecular Weight | 148.91 g/mol chemimpex.comsigmaaldrich.comsigmaaldrich.comepa.govchemeo.com |
| Appearance | Colorless to light yellow liquid chemimpex.comcymitquimica.com |
| Odor | Pungent ontosight.aicymitquimica.com |
| Density | 1.488 g/mL at 25 °C sigmaaldrich.com |
| Boiling Point | 62-64 °C at 15 mmHg sigmaaldrich.comchemicalbook.com |
| Refractive Index | n20/D 1.436 sigmaaldrich.com |
| Solubility | Soluble in organic solvents like chloroform (B151607) and dichloromethane; reacts with water. ontosight.aicymitquimica.com |
| CAS Number | 677-24-7 chemimpex.comsigmaaldrich.comsigmaaldrich.comepa.govnist.gov |
Properties
IUPAC Name |
dichlorophosphoryloxymethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl2O2P/c1-5-6(2,3)4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVCRNWSNUUGEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217984 | |
| Record name | Methyl dichlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677-24-7 | |
| Record name | Methyl dichlorophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=677-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl dichlorophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000677247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl dichlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl dichlorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl dichlorophosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5R9XZ7EJU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Mechanistic Investigations of Methyl Dichlorophosphate
Established Synthetic Routes to Methyl Dichlorophosphate (B8581778)
Traditional methods for synthesizing methyl dichlorophosphate have relied on readily available phosphorus precursors, primarily phosphorus trichloride (B1173362) and phosphorus oxychloride. These routes are well-documented and form the basis of industrial production.
One of the primary methods for producing this compound begins with the alkylation of phosphorus trichloride (PCl₃). This process typically involves reacting PCl₃ with a methylating agent, such as methyl chloride, in the presence of aluminum trichloride (AlCl₃) to form a stable intermediate complex. google.comsciencemadness.org This complex, often represented as [CH₃PCl₃]⁺AlCl₄⁻, is a critical step in the pathway. sciencemadness.org
A Chinese patent describes a method where methyl chloride, aluminum trichloride, and phosphorus trichloride are used as raw materials with petroleum ether as a solvent to generate the complex CH₃PCl₄·AlCl₃. google.com After recycling the petroleum ether, aluminum powder is added to reduce the complex, resulting in a yield of this compound that can reach 91%. google.com
Table 1: Comparison of Reduction Agents in PCl₃-based Synthesis
| Precursors | Complex Formed | Reducing Agent | Reported Yield | Reference |
|---|---|---|---|---|
| CH₃Cl, PCl₃, AlCl₃ | [CH₃PCl₃]⁺AlCl₄⁻ | Phenyldichlorophosphine | 82% | sciencemadness.org |
| CH₃I, PCl₃, AlCl₃ | [CH₃PCl₃]⁺AlCl₃I⁻ | Iron (Fe) powder | Not specified | wikipedia.org |
| CH₃Cl, PCl₃, AlCl₃ | CH₃PCl₄·AlCl₃ | Aluminum (Al) powder | Up to 91% | google.com |
An alternative and direct route to this compound involves the reaction of phosphorus oxychloride (POCl₃) with methanol (B129727) (CH₃OH). google.com This method is advantageous as it starts from a pentavalent phosphorus compound, avoiding the need for a separate oxidation or reduction step. The process involves reacting 1 to 4 moles of phosphorus oxychloride with 1 mole of methanol. google.com This reaction is typically carried out at controlled temperatures, ranging from -5 to +30° C, by adding methanol to the phosphorus oxychloride with cooling. google.com
The reaction produces this compound and hydrogen chloride (HCl) as a byproduct. google.com An excess of phosphorus oxychloride is often used, which can be distilled off after the initial reaction. google.com The resulting this compound can then be purified by distillation or used directly in subsequent reactions. google.com
Complexation is a central theme in the synthesis of alkyldichlorophosphines from phosphorus trichloride. The immediate product of the reaction between a methylating agent and PCl₃ in the presence of a Lewis acid like aluminum trichloride is a mixture of complex compounds. googleapis.com From this crystalline complex, only a small portion of the desired this compound can be liberated by heat alone; the majority remains bound to the aluminum chloride. googleapis.com
To displace the product, a substance that combines more strongly with aluminum chloride is added in a process called "de-complexing". googleapis.com Alkali chlorides, such as sodium chloride (NaCl), are effective and inexpensive for this purpose. googleapis.com The complex is heated with finely divided alkali halide, which forms a more stable complex with aluminum chloride (e.g., NaAlCl₄) and releases the this compound, allowing it to be distilled off. googleapis.com The efficiency of this decomplexing step is sensitive to the physical properties of the alkali chloride; using finely ground sodium chloride (e.g., passing a 100-mesh screen) has been shown to significantly improve the yield from 66% to 82.5% of the theoretical maximum. googleapis.com This improvement is attributed to the reaction proceeding at lower temperatures, which minimizes side reactions. googleapis.com
Novel and Green Chemistry Approaches for this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes. These approaches focus on reducing waste, avoiding hazardous reagents, and improving atom economy. mdpi.com
Mechanistic Elucidation of this compound Formation
Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols. For this compound, this involves studying the pathways and energetic profiles of the key chemical transformations.
The formation of phosphorus-containing compounds often involves complex reaction coordinates with distinct transition states. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transition states. While specific transition state analyses for the industrial synthesis of this compound are not widely published, insights can be drawn from related phosphorylation reactions.
For instance, in the reaction of a dichlorophosphate with an alcohol, the mechanism involves a nucleophilic attack by the alcohol's oxygen atom on the phosphorus center. This process proceeds through a transition state where the P-O bond is forming while a P-Cl bond may be elongating. The geometry and energy of this transition state dictate the reaction's kinetics. Computational studies on similar systems optimize the geometries of these transition states, often confirming them by identifying a single imaginary vibrational frequency. rsc.org Further calculations, such as Intrinsic Reaction Coordinate (IRC) analysis, can verify that the identified transition state correctly connects the reactants and products on the potential energy surface. rsc.org Such analyses provide a deep, molecular-level understanding of the reaction, which is crucial for catalyst design and reaction condition optimization.
Byproduct Formation and Management Strategies
The synthesis of this compound, while targeted, can be accompanied by the formation of various byproducts, the nature and quantity of which are highly dependent on the specific synthetic route employed, reaction conditions, and the purity of starting materials. Common synthetic pathways, such as the reaction of methanol with phosphorus oxychloride, can lead to the formation of several impurities.
One of the primary byproducts is trimethyl phosphate (B84403), which can arise from the complete esterification of phosphorus oxychloride if the stoichiometry is not carefully controlled or if localized excesses of methanol occur. Another significant impurity can be phosphoric acid, resulting from the hydrolysis of phosphorus oxychloride or the product itself upon contact with moisture. In syntheses starting from methylphosphonyl dichloride, residual starting material or byproducts from its own synthesis could also be present. wikipedia.org
Effective management of these byproducts is crucial for obtaining high-purity this compound and for ensuring the safety and efficiency of the process. Key strategies include:
Stoichiometric Control: Precise control over the molar ratios of reactants is paramount. The slow, controlled addition of the alcohol to the phosphorylating agent, often at reduced temperatures, can minimize the formation of fully substituted esters.
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon is critical to prevent the hydrolysis of reactants and products, which would otherwise lead to the formation of acidic impurities.
Solvent Selection: The choice of an appropriate inert solvent can help to better control reaction temperature and mixing, thereby reducing the likelihood of side reactions.
Post-reaction Treatment: After the primary reaction, a common strategy involves the removal of volatile byproducts and unreacted starting materials under reduced pressure. Gaseous byproducts, such as hydrogen chloride, are typically scrubbed using a suitable basic solution.
Distillation: Fractional distillation under high vacuum is a principal method for separating the desired product from less volatile byproducts and impurities. wikipedia.org
A summary of potential byproducts and their mitigation strategies is presented in the table below.
| Byproduct/Impurity | Potential Origin | Management Strategy |
| Trimethyl phosphate | Over-esterification of phosphorus oxychloride | Strict stoichiometric control, controlled addition of methanol |
| Phosphoric acid | Hydrolysis of reactants or product | Reaction under inert atmosphere, use of dry reagents and solvents |
| Unreacted starting materials | Incomplete reaction | Optimization of reaction time and temperature, purification by distillation |
| Hydrogen chloride | Reaction of alcohol with phosphorus oxychloride | Removal by inert gas sparging, scrubbing of off-gases |
Purification and Characterization of Synthesized this compound for Research Applications
For research applications, achieving a high degree of purity of this compound is essential to ensure the reliability and reproducibility of experimental results. The primary method for the purification of crude this compound is high-vacuum fractional distillation . wikipedia.orgbuschvacuum.com This technique is particularly effective for separating compounds with close boiling points and is suitable for thermally sensitive substances. valveandcontrol.com The process involves heating the crude product under reduced pressure, allowing the more volatile this compound to vaporize and be collected separately from less volatile impurities. The efficiency of the separation is dependent on the design of the distillation column, the pressure control, and the temperature gradient.
Once purified, the comprehensive characterization of this compound is performed using a suite of analytical techniques to confirm its identity, purity, and structural integrity.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides information about the methyl protons. A characteristic signal, typically a doublet due to coupling with the phosphorus nucleus, is expected. nih.govnih.gov
¹³C NMR: The carbon-13 NMR spectrum will show a signal for the methyl carbon, which may also exhibit coupling to the phosphorus atom. nih.govmsu.edu
³¹P NMR: Phosphorus-31 NMR is a highly diagnostic tool for phosphorus-containing compounds. This compound will exhibit a unique chemical shift that is characteristic of its specific chemical environment. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands for the P=O (phosphoryl) and P-Cl bonds are expected, providing confirmation of the compound's structure. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for both separating impurities and identifying the desired compound based on its mass-to-charge ratio and fragmentation. nih.govnih.gov
The table below summarizes the expected analytical data for this compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Doublet for the methyl protons (due to P-H coupling) |
| ¹³C NMR | Signal for the methyl carbon (may show P-C coupling) |
| ³¹P NMR | Characteristic chemical shift for the phosphorus nucleus |
| IR Spectroscopy | Strong absorption for P=O stretch, absorptions for P-Cl bonds |
| Mass Spectrometry (GC-MS) | Molecular ion peak corresponding to the molecular weight, characteristic fragmentation pattern |
By employing these purification and characterization techniques, researchers can ensure the quality of the synthesized this compound for its intended applications in advanced synthetic methodologies and mechanistic investigations.
Reactivity and Reaction Mechanism Studies of Methyl Dichlorophosphate
Nucleophilic Substitution Reactions Involving the Phosphorus Center
The phosphorus atom in methyl dichlorophosphate (B8581778) is electron-deficient due to the presence of three electronegative substituents (one methoxy (B1213986) group and two chlorine atoms), making it a prime target for nucleophilic attack. These reactions typically proceed through a bimolecular nucleophilic substitution (Sₙ2(P)) mechanism, involving the formation of a transient pentacoordinate intermediate.
Hydrolysis Pathways and Kinetics of Methyl Dichlorophosphate
This compound reacts with water, leading to the formation of methyl phosphate (B84403) and hydrogen chloride. nih.gov While specific kinetic studies on the hydrolysis of this compound are not extensively detailed in readily available literature, the general mechanism involves the nucleophilic attack of water on the phosphorus atom. This reaction is analogous to the hydrolysis of other phosphate esters, for which kinetic data provides valuable insights. For instance, studies on the hydrolysis of related phosphodiesters, such as dimethyl phosphate, indicate that the rate of P-O bond cleavage is significantly influenced by pH and the nature of the substituents on the phosphorus atom. nih.gov
The hydrolysis likely proceeds in a stepwise manner, with the initial substitution of one chloride ion by a hydroxyl group, followed by the substitution of the second chloride ion. The resulting methyl dihydrogen phosphate can exist in various protonated states depending on the pH of the solution.
Table 1: Comparative Hydrolysis Data of Related Phosphate Esters nih.gov
| Ester | Condition | Rate Constant (k₂₅ °C) | Activation Enthalpy (ΔH‡) | Activation Entropy (TΔS‡, 25°C) |
|---|---|---|---|---|
| Dineopentyl phosphate (anion) | pH 6.8 | 7 × 10⁻¹⁶ s⁻¹ | 29.5 ± 0.7 kcal/mol | -8.5 ± 1.0 kcal/mol |
| Dineopentyl phosphate (anion) | 1 M KOH | 1.4 × 10⁻¹⁵ s⁻¹ | 29.5 kcal/mol | -8.0 kcal/mol |
| Methyl dineopentyl phosphate | 1 M NaOH | 1 × 10⁻⁶ M⁻¹·s⁻¹ (for Np* expulsion) | Not Reported | Not Reported |
This table presents kinetic data for the hydrolysis of dineopentyl phosphate and its methyl triester, which serve as models to understand the reactivity of phosphate esters. The data highlights the influence of the charge state and substituents on the hydrolysis rate.
Alcoholysis and Amination Reactions of this compound
This compound readily undergoes alcoholysis and amination, reactions that are fundamental to its role as a synthetic intermediate. nih.gov
Alcoholysis: The reaction of this compound with alcohols (alcoholysis) is a common method for the synthesis of various phosphate triesters. The mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the phosphorus atom, displacing a chloride ion. researchgate.net This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct. libretexts.org The successive displacement of the two chlorine atoms allows for the controlled synthesis of mixed phosphate triesters. researchgate.net For example, the reaction with allyl alcohol and subsequently with dimethylethanolamine is a key step in the synthesis of phosphatidylcholine. researchgate.net Metal ions can also catalyze the alcoholysis of organophosphates. dtic.mil
Amination: Amination of this compound with primary or secondary amines leads to the formation of phosphoramidates. nih.gov The reaction proceeds via nucleophilic attack of the amine's nitrogen atom on the phosphorus center, displacing a chloride ion. nih.gov This reaction is crucial in the synthesis of various biologically active compounds and other organophosphorus materials. The use of a base is also typical in these reactions to scavenge the generated HCl.
Phosphorylation Reactions in Organic Synthesis utilizing this compound
This compound is a widely used phosphorylating agent in organic synthesis, particularly for the phosphorylation of sensitive substrates like nucleosides. nih.govmdpi.comacs.org The high reactivity of the P-Cl bonds allows for the efficient introduction of a methyl phosphate group onto a hydroxyl function.
In the synthesis of nucleoside phosphates, the hydroxyl groups of the sugar moiety act as nucleophiles, attacking the phosphorus atom of this compound. mdpi.comumich.edu This reaction is a key step in the preparation of various nucleotide analogs used in antiviral and anticancer therapies. acs.orgnih.gov For instance, it has been employed in the synthesis of bis(methyl phosphate) derivatives of 2'-deoxyadenosine. nih.gov The reaction is typically carried out in the presence of a proton sponge or other non-nucleophilic base to control the acidity of the reaction medium. nih.gov
Electrophilic Reactions and Intermediate Generation from this compound
Beyond its role as an electrophile in substitution reactions, this compound can also serve as a precursor to highly reactive electrophilic intermediates.
Generation and Trapping of Metaphosphate Species from this compound
Methyl metaphosphate (CH₃OPO₂), a highly electrophilic species, can be generated from this compound. One approach involves the reaction of this compound with anhydrous potassium hydrogen carbonate. tandfonline.comtandfonline.com The generated methyl metaphosphate is too reactive to be isolated but can be trapped in situ by various nucleophiles. For example, its reaction with styrene (B11656) oxide yields a 1,3,2-dioxaphospholane, providing strong evidence for the transient existence of the metaphosphate intermediate. tandfonline.comtandfonline.com This method offers an alternative to the gas-phase pyrolysis of other precursors for generating metaphosphate species in solution. tandfonline.com
Formation of Pyrophosphoryl Chloride Intermediates from this compound
Under certain conditions, this compound can react to form pyrophosphoryl chloride (P₂O₃Cl₄). This reaction typically occurs when this compound is heated in the presence of excess phosphoryl chloride (POCl₃). google.com A proposed mechanism involves the reaction of this compound with phosphoryl chloride, leading to the elimination of methyl chloride and the formation of the P-O-P bond of pyrophosphoryl chloride. The yield of pyrophosphoryl chloride is influenced by the molar ratio of the reactants and the reaction temperature. google.com Overheating can lead to the formation of undesirable polyphosphoryl chlorides. google.com Pyrophosphoryl chloride itself is a useful reagent in organic synthesis, for example, in Vilsmeier formylation reactions. thermofisher.com
Table 2: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | CH₃OPOCl₂ |
| Methyl phosphate | CH₃OPO(OH)₂ |
| Hydrogen chloride | HCl |
| Dimethyl phosphate | (CH₃O)₂PO(OH) |
| Dineopentyl phosphate | ((CH₃)₃CCH₂O)₂PO(OH) |
| Methyl dineopentyl phosphate | ((CH₃)₃CCH₂O)₂PO(OCH₃) |
| Allyl alcohol | C₃H₅OH |
| Dimethylethanolamine | (CH₃)₂NCH₂CH₂OH |
| Phosphatidylcholine | C₄₂H₈₂NO₈P (example) |
| Pyridine | C₅H₅N |
| Triethylamine | (C₂H₅)₃N |
| Phosphoramidate (B1195095) | R₂NPO(OR')₂ (general) |
| 2'-deoxyadenosine | C₁₀H₁₃N₅O₃ |
| Proton sponge | C₁₄H₁₈N₂ |
| Methyl metaphosphate | CH₃OPO₂ |
| Potassium hydrogen carbonate | KHCO₃ |
| Styrene oxide | C₈H₈O |
| 1,3,2-dioxaphospholane | C₂H₅O₂P (parent) |
| Pyrophosphoryl chloride | P₂O₃Cl₄ |
| Phosphoryl chloride | POCl₃ |
Role as a Chlorinating Agent in Advanced Chemical Transformations
This compound serves as a chlorinating agent in various organic synthesis processes. chemimpex.com Its utility stems from the presence of two reactive chlorine atoms bonded to the phosphorus center, which can be displaced by nucleophiles. This reactivity is harnessed in the synthesis of specialty chemicals and complex molecular structures. chemimpex.com
One of the key applications of this compound as a chlorinating agent is in the conversion of other functional groups to their chlorinated counterparts. For instance, it can be employed in the chlorination of phosphoric acids. The reaction of diphenyl phosphoric acid with a chlorinating agent, followed by treatment with an amine, is a known method for the synthesis of phosphoramidates. nih.gov While the specific use of MDCP in this exact sequence is not detailed, the principle of using a chlorinating agent to activate the phosphorus center is a common strategy.
The reaction of this compound with alcohols can lead to the formation of mixed trialkylphosphates, with the chlorine atoms being substituted by alkoxy groups. google.com This highlights the ability of the chlorine atoms on MDCP to act as leaving groups in nucleophilic substitution reactions, a characteristic feature of chlorinating agents.
Furthermore, the reactivity of similar dichlorophosphate compounds, such as phenyl dichlorophosphate (PDCP), provides insight into the potential transformations involving MDCP. PDCP is known to activate β-diketones for conversion into β-chloro-α,β-unsaturated ketones. researchgate.net This type of transformation underscores the role of dichlorophosphates as chlorinating and activating agents in organic synthesis.
The following table summarizes selected reactions where dichlorophosphates act as chlorinating or activating agents:
| Reactant(s) | Reagent | Product Type | Ref |
| Diphenyl phosphoric acid, Amine | Chlorinating agent, Base | Phosphoramidate | nih.gov |
| Alcohol | This compound | Mixed trialkylphosphate | google.com |
| β-Diketone | Phenyl dichlorophosphate, Base | β-chloro-α,β-unsaturated ketone | researchgate.net |
Applications of Methyl Dichlorophosphate in Complex Chemical Synthesis
Synthesis of Organophosphorus Compounds and Derivatives
The utility of methyl dichlorophosphate (B8581778) is prominent in the field of organophosphorus chemistry, where it serves as a key precursor for various classes of compounds. Its reactions typically involve the sequential substitution of its chlorine atoms by nucleophiles such as alcohols, amines, and thiols.
Methyl dichlorophosphate is a fundamental reagent in the preparation of phosphonates and various phosphoric acid derivatives. chemimpex.com A notable industrial process involves the synthesis of symmetrically substituted phosphoric acid diesters, which are valuable in numerous applications. This process begins with the reaction of phosphorus oxychloride and methanol (B129727) to generate this compound as a key intermediate. google.com The hydrogen chloride byproduct is removed, and the this compound is then reacted with a long-chain alcohol (C4 to C22) to form a mixed trialkylphosphate. google.com Subsequent reaction steps lead to the final dialkylphosphoric acid product. google.com
The general reaction sequence can be summarized as:
Formation of the Intermediate : Phosphorus oxychloride reacts with methanol to yield this compound. google.com
Diester Formation : The resulting this compound reacts with two equivalents of a long-chain alcohol (ROH) to produce a mixed trialkylphosphate, CH₃OPO(OR)₂. google.com
This method provides an efficient route to phosphoric acid diesters, which are otherwise challenging to prepare directly with high purity. google.com
This compound is instrumental in the synthesis of phosphoramidates, a class of compounds with significant biological and chemical interest. A direct and efficient one-step method for installing a methyl phosphoramidate (B1195095) group into molecules like carbohydrates and amino acids has been developed. rsc.org This approach first involves the synthesis of a phosphorylating agent, methyl benzylphosphoramidochloridate, from this compound and benzylamine (B48309) in the presence of triethylamine (B128534). rsc.orgresearchgate.net
The synthesis of the key reagent proceeds as follows:
this compound + Benzylamine + Triethylamine → Methyl Benzylphosphoramidochloridate rsc.org
This freshly prepared reagent is then reacted with a primary or secondary alcohol in the presence of a base like N-methylimidazole (NMI) to yield the desired methyl phosphoramidate. rsc.orgresearchgate.net The method demonstrates high efficiency and excellent regioselectivity. rsc.org For instance, the reaction of methyl benzylphosphoramidochloridate with various carbohydrate-based alcohols has been shown to produce the corresponding phosphoramidates in good to quantitative yields. researchgate.net
Table 1: Direct Synthesis of Methyl Phosphoramidates Using a Reagent Derived from this compound
| Reactant (Alcohol) | Base | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| 2-Alcohol 3 | Pyridine (B92270) | 55 | 1 : 1.2 |
| 2-Alcohol 3 | N-Methylimidazole (NMI) | 77 | 1 : 1.2 |
| 2-Alcohol 3 | NMI (excess reagent) | Quantitative | 1 : 1.4 |
Data sourced from research on direct synthesis methods. researchgate.net
A convenient and practical method for preparing S,S-diaryl phosphorodithioates utilizes this compound as the starting material. oup.comoup.com In this procedure, this compound is first reacted with pyridine to form N-methylpyridinium dichlorophosphate in situ. oup.comthieme-connect.de This intermediate, which possesses two active chlorine atoms, is then treated with an aromatic thiol in the presence of triethylamine to afford the corresponding S,S-diaryl phosphorodithioate (B1214789) in high yields. oup.comoup.com
The reaction pathway is:
this compound + Pyridine → N-Methylpyridinium Dichlorophosphate
N-Methylpyridinium Dichlorophosphate + 2 ArSH + 2 Et₃N → Methyl S,S-Diaryl Phosphorodithioate oup.com
This method has proven highly effective for a variety of substituted aromatic thiols. However, the same reaction provides lower yields when aliphatic alkanethiols are used, even at elevated temperatures. thieme-connect.de
Table 2: Synthesis of S,S-Diaryl Phosphorodithioates via this compound
| Thiol Reactant | Yield (%) |
|---|---|
| Benzenethiol | 92 |
| p-Methylbenzenethiol | 92 |
| p-Chlorobenzenethiol | 90 |
| p-tert-Butylbenzenethiol | 85 |
Yields reported for the reaction of N-methylpyridinium dichlorophosphate with various thiols. oup.com
Building Block in Biologically Active Molecule Synthesis
This compound's utility extends to the synthesis of complex, biologically active molecules where the introduction of a phosphate (B84403) group is a critical step. Its application is particularly notable in the fields of carbohydrate and nucleotide chemistry.
This compound has been successfully employed in the synthesis of complex carbohydrate structures, such as those corresponding to the capsular polysaccharide of the bacteria Vibrio cholerae O139. rsc.orgnih.gov In a multi-step synthesis of a spacer-equipped tetrasaccharide, the final key step involves a phosphorylation reaction to create a cyclic phosphate moiety. rsc.org After the assembly of the tetrasaccharide backbone and selective deprotection to reveal a 4',6'-diol on a galactose residue, this diol is treated with this compound. rsc.orgnih.gov This reaction creates the desired 4,6-cyclic phosphate, which, after final deprotection steps, yields the target tetrasaccharide structure. rsc.orgnih.govresearchgate.net This specific application highlights the reagent's efficacy in forming cyclic phosphate systems within complex molecular architectures. sigmaaldrich.comscbt.comchemicalbook.comscientificlabs.ie
In the field of medicinal chemistry and nucleotide research, this compound serves as a phosphorylating agent for creating adenosine (B11128) phosphate derivatives. It has been used to synthesize an 8-(2′′-hydroxyethoxy)adenosine-5′,2′′-phosphate derivative. sigmaaldrich.comscbt.comchemicalbook.comscientificlabs.iesigmaaldrich.com In this synthesis, an adenosine derivative is treated successively with n-butyllithium and this compound to install the 5',2''-(methyl phosphate) group. sigmaaldrich.com
Furthermore, in the development of P2Y₁ receptor antagonists, which are important pharmacological tools, this compound has been used to modify adenosine bisphosphate analogues. nih.gov For example, phosphorylation of a protected N⁶-methyl-2'-deoxyadenosine derivative using this compound yielded the corresponding bis(methyl phosphate) analogue, demonstrating its utility in fine-tuning the structure of potential therapeutic agents. nih.gov
Precursor in Materials Science Research
In materials science, this compound is an important intermediate in the manufacture of organophosphorus flame retardants. chemimpex.comontosight.ai These compounds are added to polymers to enhance their fire safety properties. This compound can be used as a phosphorus-containing monomer in polycondensation reactions to create flame-retardant polymers. google.com
For instance, it is listed as a suitable monomer, alongside compounds like phenylphosphonic dichloride and ethyl dichlorophosphate, for reacting with bio-based diols such as isosorbide (B1672297) to synthesize bio-derived flame retardant polymers. google.com In another application, this compound is reacted with 10-(2,5-dihydroxyl-phenyl)-9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO-BQ) to synthesize a polymeric flame retardant. iafss.org This resulting flame retardant is then covalently grafted onto the surface of graphene oxide to create a functionalized material (FGO) that significantly improves the thermal stability and flame retardancy of epoxy resins. iafss.org
Table 4: Applications of this compound in Flame Retardant Synthesis
| Flame Retardant Type | Synthetic Route | Function of this compound | Reference |
|---|---|---|---|
| Bio-derived flame retardant polymer | Polycondensation with a bio-based diol (e.g., isosorbide) | Phosphorus-containing monomer | google.com |
This compound also functions as an intermediate in the synthesis of plasticizers. chemimpex.comontosight.ai Plasticizers are additives used to increase the flexibility and durability of materials, particularly plastics. The synthesis involves using this compound to create larger organophosphorus ester molecules that can effectively integrate into a polymer matrix, modifying its physical properties. Its utility in this area is part of the broader application of organophosphorus compounds in industrial material production. chemimpex.com
Computational and Theoretical Investigations of Methyl Dichlorophosphate
Quantum Chemical Calculations of Methyl Dichlorophosphate (B8581778)
Quantum chemical calculations have been instrumental in elucidating the fundamental properties of methyl dichlorophosphate, offering a detailed picture of its electronic environment, structural stability, and spectroscopic features.
The electronic structure of this compound has been investigated using various quantum chemical methods, particularly Density Functional Theory (DFT). DFT calculations employing a range of hybrid functionals and basis sets have been performed to model its molecular properties. researchgate.net
Studies have compared the performance of different functionals, such as the semi-empirical B3LYP and the non-empirical PBE0, in combination with multiple basis sets (e.g., 6-31G(d), 6-311G(d,p), and more extensive sets with diffuse and polarization functions). researchgate.netsemanticscholar.org It was found that the choice of functional significantly impacts the accuracy of calculated properties. For instance, the PBE0 functional provides results in good agreement with experimental data for vibrational frequencies, whereas the widely used B3LYP functional shows significant deviations, especially for the stretching vibrations of the phosphate (B84403) group. researchgate.netsemanticscholar.org The inclusion of an adequate number of polarization functions on heavy atoms, like phosphorus, has been identified as a critical factor for achieving accurate computational results for organophosphates. researchgate.net
| Functional | Type | Performance for Phosphate Group Vibrations |
|---|---|---|
| PBE0 | Non-empirical Hybrid | Good agreement with experimental spectra |
| B3LYP | Semi-empirical Hybrid | Significant deviation from experimental values |
This compound exhibits rotational isomerism, meaning it can exist in different spatial arrangements, or conformations, due to rotation around its single bonds. The presence of these rotational isomers (conformers) in a dynamic equilibrium has been established through spectroscopic studies and supported by theoretical calculations. semanticscholar.org
Computational analyses have focused on identifying the stable conformers and determining their relative energetic stabilities. Theoretical equilibrium compositions of the conformer mixtures are calculated, and these compositions can be refined by considering the influence of solvent polarity. researchgate.net For a complete and accurate assignment of the molecule's properties and spectra, it is essential to consider all stable rotamers. researchgate.net The theoretical IR spectrum for this compound has been successfully modeled by assuming a mixture of conformers, for example, a 50/50 mixture of antiperiplanar (ap) and synclinal (±sc) conformers. researchgate.net
DFT calculations are a crucial tool for the assignment of vibrational spectra (e.g., Infrared and Raman) of this compound. By calculating the theoretical vibrational frequencies and their corresponding intensities, a detailed assignment of the experimental spectral bands to specific molecular motions can be achieved. researchgate.net
A strong correlation between theoretical and experimental spectra has been demonstrated, particularly when using the PBE0 functional combined with medium to large basis sets. semanticscholar.org This good agreement allows for a reliable and complete assignment of fundamental vibrational modes. researchgate.net For instance, the theoretical IR spectrum calculated at the DFT(PBE0/6-31G(2df,p)) level of theory shows good correspondence with the experimental spectrum, validating the accuracy of the computational approach for interpreting the molecule's vibrational characteristics. researchgate.net
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (PBE0) (cm⁻¹) |
|---|---|---|
| P=O Stretch | ~1300 | Matches well |
| P-O-C Stretch | ~1050 | Matches well |
| P-Cl Stretch | ~600 | Matches well |
Molecular Dynamics Simulations Involving this compound
While quantum chemical calculations provide insight into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with surfaces and solvents.
There is no specific information available in the searched literature regarding molecular dynamics studies on the influence of surface hydration and defects on the reactivity of this compound. Generally, the presence of water (hydration) and surface imperfections (defects like vacancies or step edges) can dramatically alter the chemical reactivity of a surface. nih.govtuwien.at Hydration layers can compete for adsorption sites or participate directly in reactions, while defect sites often exhibit enhanced chemical activity compared to the perfect surface and can serve as primary points for molecular adsorption and dissociation. nih.govtuwien.at
Thermodynamic and Kinetic Studies of Reaction Pathways for this compound
Computational chemistry provides essential tools for the thermodynamic and kinetic analysis of reaction pathways involving this compound and related organophosphorus compounds. Methods such as Density Functional Theory (DFT) are employed to map out potential energy surfaces and elucidate reaction mechanisms. These theoretical studies allow for the determination of key thermodynamic quantities, including reaction energy (ΔE), enthalpy (ΔH), and Gibbs free energy (ΔG), which collectively indicate the feasibility and spontaneity of a given reaction pathway.
In a theoretical study on the reaction of diethyl trichloro-methyl phosphonate (B1237965), a compound structurally related to this compound, with diphenyl methyl phosphinite, DFT calculations at the B3LYP/6-311G(d,p) level were used to investigate the thermodynamics of different reaction routes. The investigation focused on whether the nucleophilic attack would occur at the carbon atom or the chlorine atom of the phosphonate. By calculating the variations in Gibbs free energy for each pathway, researchers can determine which reactions are spontaneous under the specified conditions. A negative Gibbs free energy value (ΔG < 0) signifies that a reaction is thermodynamically favorable and can proceed spontaneously. The results from such studies are crucial for understanding the reactivity and predicting the products of complex chemical reactions.
The calculated thermodynamic values for the two primary reaction pathways of diethyl trichloro-methyl phosphonate with diphenyl methyl phosphinite are presented below.
| Reaction Pathway | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |
|---|---|---|---|
| Attack on Carbon Atom | -14.843 | -15.845 | -12.001 |
| Attack on Chlorine Atom | -46.238 | -47.081 | -44.397 |
This table presents calculated thermodynamic values for the reaction of diethyl trichloro-methyl phosphonate with diphenyl methyl phosphinite, serving as a model for the computational analysis of related organophosphorus compounds.
Activation Energy Calculations for this compound Reactions
Activation energy (Ea or ΔG*) is the minimum energy required to initiate a chemical reaction. sumitomo-chem.co.jp It represents the energy barrier that reactants must overcome to transform into products. sumitomo-chem.co.jp In computational chemistry, the activation energy is determined by locating the transition state (TS) on the potential energy surface, which corresponds to a saddle point between the reactants and products. sumitomo-chem.co.jp According to the theory of absolute reaction rates, a lower activation energy corresponds to a larger reaction rate constant (k), indicating a faster, more kinetically favored reaction. sumitomo-chem.co.jp
DFT calculations are a standard method for determining these energy barriers. For instance, in the analysis of the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite, the activation energies for the two competing pathways were calculated. The pathway involving a nucleophilic attack on the chlorine atom was found to have a significantly lower activation energy compared to the attack on the carbon atom. This result indicates that the attack on the chlorine atom is not only thermodynamically more favorable but also kinetically preferred, meaning it will proceed at a much faster rate. The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that the identified transition state correctly connects the reactants and products on the reaction pathway.
The calculated activation energies for the competing pathways in the model reaction are detailed below.
| Reaction Pathway | Calculated Activation Energy (kcal/mol) |
|---|---|
| Attack on Carbon Atom (TS1) | 32.091 |
| Attack on Chlorine Atom (TS2) | 15.703 |
This table shows the calculated activation energies for two different pathways in the reaction of diethyl trichloro-methyl phosphonate with diphenyl methyl phosphinite, illustrating how computational methods identify the kinetically favored reaction route.
Binding Energy Predictions with Metal Salts for this compound Simulants
Computational modeling is a powerful technique for predicting the interaction and binding energy between organophosphorus compounds, including simulants of this compound, and various surfaces like metal salts. These predictions are vital for applications in catalysis, sensing, and decomposition. The binding energy quantifies the strength of the interaction between the molecule (adsorbate) and the surface (substrate). A more negative binding energy typically indicates a stronger and more stable interaction.
The prediction of binding poses and energies often involves a combination of DFT calculations and docking algorithms. nih.gov This computational strategy can effectively model the interactions between a molecule and a substrate, such as a metal ion active site or a metal oxide surface. nih.gov The methodology involves calculating the total energy of the optimized molecular structure, the clean metal salt surface, and the combined system where the molecule is adsorbed onto the surface. The binding energy is then determined from the difference between these energy values. Such computational approaches provide valuable insights into binding geometries and affinities that can be challenging to determine experimentally. nih.gov
The following table provides an illustrative example of the type of data generated from such computational studies, showing hypothetical binding energies for a common this compound simulant, Dimethyl methylphosphonate (B1257008) (DMMP), with various metal oxide surfaces.
| Simulant Compound | Metal Salt (Surface) | Predicted Binding Energy (eV) |
|---|---|---|
| Dimethyl methylphosphonate (DMMP) | TiO₂ (Anatase) | -1.25 |
| Dimethyl methylphosphonate (DMMP) | Al₂O₃ (Gamma) | -1.58 |
| Dimethyl methylphosphonate (DMMP) | ZnO (Wurtzite) | -1.10 |
| Dimethyl methylphosphonate (DMMP) | MgO (Rocksalt) | -1.42 |
This table presents hypothetical, yet representative, binding energy values for an organophosphorus simulant on different metal salt surfaces to illustrate the predictive capabilities of computational models.
Development of Computational Models for Organophosphorus Compounds in Relation to this compound
The development of robust computational models is essential for advancing the understanding of organophosphorus compounds (OPCs), a class that includes this compound. These models, primarily based on quantum mechanics, allow for the detailed investigation of molecular structures, electronic properties, and chemical reactivity. wiley-vch.de Density Functional Theory (DFT) has become a particularly popular and effective approach due to its balance of computational cost and accuracy. sumitomo-chem.co.jpwiley-vch.de
The reliability of DFT calculations depends heavily on the choice of the functional and the basis set. sumitomo-chem.co.jp For studies involving organophosphorus compounds, hybrid functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311G(d,p). These combinations have been shown to provide reliable results for geometric parameters and thermodynamic properties. Advanced models may also incorporate corrections for dispersion forces or solvent effects to more accurately simulate real-world conditions. researchgate.net
These theoretical models provide a framework for:
Predicting Reaction Outcomes: By calculating thermodynamic and kinetic parameters, models can predict the most likely products of a reaction without performing the experiment.
Elucidating Reaction Mechanisms: Computational studies can identify intermediates and transition states, offering a step-by-step view of the reaction pathway. sumitomo-chem.co.jpresearchgate.net
Interpreting Spectroscopic Data: Calculated vibrational frequencies can be used to assign bands in experimental infrared (IR) and Raman spectra, aiding in the identification of compounds.
Designing Novel Compounds: By predicting the properties of yet-unsynthesized molecules, computational models can guide the development of new OPCs with desired characteristics.
The continuous development and refinement of these computational methods are critical for addressing challenges related to the detection, degradation, and safe handling of organophosphorus compounds like this compound.
Advanced Analytical Characterization in Methyl Dichlorophosphate Research
Spectroscopic Methods for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques are indispensable in the study of methyl dichlorophosphate (B8581778), offering insights into its molecular structure, vibrational modes, and electronic environment. These methods are pivotal for identifying the compound and tracking its transformation during chemical reactions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the structural analysis of methyl dichlorophosphate by probing its fundamental molecular vibrations. q-chem.com
IR spectroscopy has been effectively used to characterize the vibrational modes of MDCP in both the gas phase and when adsorbed onto surfaces. dtic.mil Studies combining experimental spectra with Density Functional Theory (DFT) calculations have led to detailed assignments of its fundamental vibrations. researchgate.net For instance, the phosphoryl (P=O) stretching vibration, a key characteristic peak for organophosphorus compounds, is a prominent feature in the IR spectrum of MDCP. dtic.milosti.gov When MDCP interacts with surfaces, such as silica (B1680970), shifts in its vibrational frequencies are observed. dtic.mil Adsorption onto silica nanoparticles via hydrogen bonds to surface silanol (B1196071) groups causes a red shift (a decrease in frequency) in the P=O vibrational mode. dtic.milosti.gov This shift provides insight into the strength of the molecule-surface interactions. dtic.mil Reflection Absorption Infrared Spectroscopy (RAIRS) has also been employed to monitor the reactions of MDCP on surfaces like trisilanolphenyl-polyhedral oligomeric silsesquioxane (POSS) films, where the appearance of new Si-O-P vibrational modes confirms covalent bond formation. nih.govdtic.mil
Raman spectroscopy serves as a complementary technique to IR spectroscopy. researchgate.net It is particularly advantageous for its ability to distinguish between molecules with a high degree of similarity and its potential for remote sensing applications. researchgate.net While specific Raman studies focused solely on MDCP are less detailed in the available literature, the technique is widely applied to related organophosphorus compounds for identification and reaction monitoring. researchgate.netspectroscopyonline.com For example, it has been used to probe the hydrolysis of related compounds, proving less sensitive than IR to physical changes like deliquescence, which can interfere with measurements. researchgate.net
The following table summarizes key vibrational frequencies for this compound as identified through infrared spectroscopy.
Table 1: Experimental Infrared Vibrational Frequencies for this compound (MDCP)
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|
| P=O stretch | ~1310 | dtic.mil |
| P=O stretch (adsorbed on silica) | ~1298 | dtic.milosti.gov |
| P-Cl stretch | Not specified | nih.govdtic.mil |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus Nuclei (e.g., ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy of the phosphorus-31 nucleus (³¹P NMR) is an exceptionally powerful and direct method for analyzing this compound and other organophosphorus compounds. slideshare.net The ³¹P nucleus offers several advantages for NMR, including a 100% natural abundance and a wide range of chemical shifts, which minimizes signal overlap and allows for clear identification of different phosphorus environments. mdpi.com
In ³¹P NMR spectroscopy, chemical shifts are reported relative to an external standard, typically 85% phosphoric acid. slideshare.net The chemical shift of this compound has been reported in the literature. spectrabase.com This specific chemical shift allows for its unambiguous identification in a sample.
Beyond simple identification, ³¹P NMR is a primary tool for monitoring the progress of reactions involving MDCP. As MDCP reacts, the chemical environment of the phosphorus atom changes, leading to the disappearance of the signal corresponding to the starting material and the appearance of new signals at different chemical shifts corresponding to the products. rsc.orgrsc.org This allows for real-time tracking of reactant consumption and product formation. Although integration in standard decoupled ³¹P NMR spectra can be inaccurate due to relaxation effects, quantitative analysis (qNMR) is achievable through techniques like inverse gated decoupling. mdpi.comhuji.ac.il
Table 2: ³¹P NMR Chemical Shift for this compound
| Compound | Solvent | Chemical Shift (δ) ppm | Reference |
|---|
Mass Spectrometry (MS) for Reaction Product Identification
Mass spectrometry (MS) is a vital analytical tool for the identification of this compound and its reaction products, providing information on their molecular weight and structure. The National Institute of Standards and Technology (NIST) database contains the electron ionization (EI) mass spectrum for MDCP. nist.gov
MS is frequently coupled with chromatographic techniques, particularly gas chromatography (GC-MS), for the analysis of complex mixtures. rsc.org This combination allows for the separation of individual components before they are introduced into the mass spectrometer for detection and identification. For example, GC coupled with time-of-flight mass spectrometry (TOFMS) has been used to identify MDCP as an impurity in the synthesis of other chemical warfare agent precursors. rsc.org
Specialized MS techniques have also been applied in MDCP research. Fast atom bombardment-mass spectrometry (FAB-MS) has been used to analyze the surface-bound products resulting from the reaction of MDCP with functionalized films, helping to elucidate the reaction mechanism. nih.govdtic.mil High-resolution mass spectrometry (HRMS) can be used to validate the molecular ion and determine the elemental formula of products with high accuracy.
X-ray Photoelectron Spectroscopy (XPS) for Surface Interactions
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of elements on the very near-surface region (typically the top 1-10 nm) of a material. wikipedia.orgunimi.it This makes it an ideal tool for studying the interactions between gas-phase this compound and solid surfaces. nih.govdtic.mil
XPS operates by irradiating a surface with X-rays, which causes the emission of core-level electrons. malvernpanalytical.com The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be calculated, which is characteristic of a specific element and its chemical (oxidation) state. wikipedia.org
In research on MDCP, XPS has been used to confirm its reactive binding to various surfaces. Studies on the interaction of MDCP with trisilanolphenyl-polyhedral oligomeric silsesquioxane (POSS) films showed the incorporation of phosphoryl groups into the film. nih.govdtic.mil This was determined by analyzing the P 2p and O 1s core-level spectra, which provide information about the phosphorus and oxygen chemical environments. The detection of phosphorus on the surface after exposure to MDCP, along with shifts in the binding energies consistent with the formation of P-O-Si bonds, provides direct evidence of a surface chemical reaction. researchgate.netresearchgate.net
Chromatographic Techniques for Purity and Reaction Mixture Analysis
Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. It is essential for assessing the purity of this compound and for analyzing the complex mixtures that result from its synthesis or degradation.
Gas Chromatography (GC) for Volatile Products and Reactants
Gas chromatography (GC) is the premier chromatographic method for the analysis of volatile and thermally stable compounds like this compound. sigmaaldrich.com The compound's boiling point (62-64 °C at 15 mmHg) makes it well-suited for GC analysis. sigmaaldrich.com In GC, a sample is vaporized and transported by a carrier gas through a column that separates the components based on their physical and chemical properties. rsc.org
GC is extensively used to determine the purity of MDCP and to identify and quantify it in reaction mixtures. In a notable study, comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC-TOFMS) was employed for the impurity profiling of methylphosphonothioic dichloride. rsc.org this compound was successfully identified as one of the impurities in the sample, demonstrating the high resolution and sensitivity of this advanced technique for analyzing complex organophosphorus mixtures. rsc.org The use of a flame-photometric detector (FPD), which is highly selective for phosphorus-containing compounds, can further enhance the specificity of GC analysis. d-nb.info
The following table summarizes typical GC parameters used for the analysis of mixtures containing this compound.
Table 3: Example Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Instrument | Agilent 7693A-8890 GC | rsc.org |
| Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) | rsc.org |
| Injection Mode | Splitless (1 µL) | rsc.org |
| Injector Temperature | 250 °C | rsc.org |
| Carrier Gas | Helium | rsc.org |
| Flow Rate | 1 mL/min | rsc.org |
| Oven Program | 50 °C, then 15 °C/min to 280 °C (hold 2 min) | rsc.org |
| Detector | Mass Spectrometer (5977B MS) | rsc.org |
| MDCP Retention Time | 5.47 min | rsc.org |
High-Performance Liquid Chromatography (HPLC) for Hydrolysis Studies
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it highly suitable for studying the hydrolysis of this compound. b-ac.co.ukconductscience.com Due to the thermal lability of many organophosphorus compounds, HPLC is often preferred over gas chromatography. chromatographyonline.com The technique is widely used to analyze the degradation products of organophosphorus compounds, including nerve agents and their simulants. preprints.orgnih.gov
In a typical hydrolysis study, an aqueous solution of this compound would be monitored over time. Aliquots of the reaction mixture are injected into the HPLC system at set intervals. The primary hydrolysis product expected from this compound is methyl hydrogen phosphate (B84403), which would subsequently hydrolyze to phosphoric acid and methanol (B129727) under forcing conditions.
The separation is typically achieved using a reversed-phase column, such as a C18 column. chromatographyonline.comscholaris.ca The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol and an aqueous buffer, with the composition adjusted to achieve optimal separation of the parent compound from its hydrolysis products. conductscience.comchromatographyonline.com Detection can be accomplished using a UV detector, as organophosphorus compounds often have a suitable chromophore, or more advanced detectors like mass spectrometry (LC-MS) for enhanced sensitivity and structural confirmation. chromatographyonline.comnih.gov
Research on related organophosphorus compounds demonstrates the utility of HPLC in resolving complex mixtures of hydrolysis and degradation products. For instance, studies on nerve agent metabolites, which are structurally related to this compound hydrolysis products, show that HPLC-MS/MS can detect and quantify these markers in various matrices over extended periods. nih.gov The retention times of the parent compound and its products are used for identification and their peak areas for quantification, allowing for the determination of hydrolysis kinetics.
Table 1: Representative HPLC Parameters for Analysis of Organophosphate Hydrolysis Products This table is illustrative, based on typical methods for related compounds.
| Parameter | Value/Type | Purpose |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) chromatographyonline.com | Separates compounds based on polarity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient conductscience.comchromatographyonline.com | Elutes compounds from the column. |
| Detector | UV-Vis (e.g., 219-285 nm) or Mass Spectrometry (MS) chromatographyonline.comresearchgate.net | Detects and quantifies the separated compounds. |
| Flow Rate | 1.0 mL/min chromatographyonline.com | Controls the speed of separation. |
| Injection Volume | 10-20 µL chromatographyonline.comresearchgate.net | Introduces the sample into the system. |
| Column Temp. | 35 °C chromatographyonline.com | Ensures reproducible retention times. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions involving this compound. umass.edulibretexts.org It allows for a quick qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. umass.eduwordpress.com
To monitor a reaction, small aliquots of the reaction mixture are taken at different time points and spotted onto a TLC plate, which is typically coated with silica gel. umass.edu A reference spot of the starting material (this compound) is also applied. The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate (B1210297) or petroleum ether and acetone. wordpress.comresearchgate.netresearchgate.net The choice of solvent system is critical to achieve good separation between the reactant and product spots. wordpress.com
After development, the plate is visualized. Since this compound and its likely products are colorless, visualization techniques are required. umass.edu Common methods include:
UV-Fluorescence: If the TLC plate contains a fluorescent indicator, compounds that absorb UV light appear as dark spots. umass.eduwordpress.com
Iodine Vapor: Placing the plate in a chamber with iodine crystals causes organic compounds to appear as brown spots. umass.edu
Specific Chromogenic Reagents: Spraying the plate with a reagent that reacts with organophosphorus compounds to produce a colored spot. nih.govpurkh.com Examples include palladium chloride or 4-(4-nitrobenzyl)pyridine-tetraethylenepentamine (NT reagent). nih.gov
The progress of the reaction is determined by comparing the spots from the reaction mixture over time. The disappearance of the reactant spot and the appearance of a new product spot indicate that the reaction is proceeding. umass.eduwordpress.com The relative retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound under specific conditions and helps in identification. libretexts.org
Table 2: Example TLC System for Monitoring an Organophosphate Reaction This table is a representative example based on general organophosphate analysis.
| Parameter | Description |
| Stationary Phase | Silica gel on aluminum or glass plate researchgate.net |
| Mobile Phase | Hexane:Ethyl Acetate (3:1 v/v) researchgate.net |
| Visualization | UV light (254 nm) or Iodine vapor umass.edu |
| Analyte Example | Reactant: this compoundProduct: A less polar derivative |
| Expected Rf | Reactant: ~0.4Product: ~0.6 |
Advanced In-situ Analytical Techniques for Reaction Mechanism Studies involving this compound
To gain a deeper understanding of the reaction mechanisms of this compound, advanced in-situ analytical techniques are employed. These methods monitor the reaction in real-time within the reaction vessel, providing kinetic data and identifying transient intermediates without the need for sampling and quenching. nih.govmt.com
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is an exceptionally powerful tool for studying reactions of organophosphorus compounds. researchgate.netnih.gov The large chemical shift range of the ³¹P nucleus and its sensitivity to the electronic environment make it ideal for identifying and quantifying different phosphorus-containing species in a mixture. researchgate.net In-situ ³¹P NMR studies on the hydrolysis of close analogs, such as diethyl chlorophosphate, have successfully characterized the formation of multiple pyrophosphate and polyphosphate species from condensation reactions that occur under sub-equimolar water concentrations. osti.gov By monitoring the disappearance of the this compound signal and the appearance of new signals corresponding to hydrolysis products, intermediates, and byproducts over time, a detailed kinetic and mechanistic picture can be constructed. osti.govnih.gov
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is another key in-situ technique. mt.com An ATR probe is inserted directly into the reaction mixture, and the IR spectrum is recorded continuously. mt.comrsc.org This method is used to track changes in the concentrations of functional groups involved in the reaction. For this compound, key vibrational bands such as the P=O stretch, P-Cl stretch, and P-O-C stretch can be monitored. nist.gov Studies using in-situ IR have investigated the interactions and reactions of chemical warfare agent simulants, including this compound (MDCP), on various surfaces like metal oxides. dtic.milgrafiati.comresearchgate.net These experiments reveal mechanisms of adsorption and decomposition by observing shifts in vibrational frequencies and the appearance of new bands corresponding to surface-bound species or degradation products. grafiati.comresearchgate.net
Table 3: Comparison of In-situ Techniques for Studying this compound Reactions
| Technique | Principle | Information Gained | Example Application |
| In-situ ³¹P NMR | Measures the magnetic environment of phosphorus nuclei. researchgate.netacs.org | Identification and quantification of all phosphorus-containing species, including transient intermediates; reaction kinetics. nih.govosti.gov | Monitoring the hydrolysis and self-condensation of this compound to identify pyrophosphate intermediates. osti.gov |
| In-situ ATR-FTIR | Measures the vibrational frequencies of chemical bonds in real-time. mt.com | Tracking concentration changes of reactants, products, and intermediates; identifying functional group transformations; reaction kinetics. rsc.org | Studying the decomposition mechanism of this compound on a catalytic surface by monitoring the P=O and P-Cl bonds. dtic.milgrafiati.com |
These advanced in-situ techniques provide a wealth of data that is often inaccessible through traditional offline analysis, enabling a more complete and accurate elucidation of the complex reaction pathways of this compound.
Mechanistic Biological Interactions and Toxicology Research of Methyl Dichlorophosphate
Interaction with Biological Esterases and Cholinesterases: Mechanistic Insights
The primary mechanism of toxicity for organophosphorus (OP) compounds, including Methyl dichlorophosphate (B8581778), involves their interaction with and inhibition of essential enzymes, particularly acetylcholinesterase (AChE). mdpi.com This interaction is characterized by the phosphorylation of a serine residue within the enzyme's active site, leading to the inactivation of the enzyme and a subsequent accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts. mdpi.comresearchgate.net This accumulation results in the overstimulation of cholinergic receptors, leading to a range of neurotoxic effects. researchgate.net Beyond AChE, OPs also interact with other esterases, such as butyrylcholinesterase (BChE) and neuropathy target esterase (NTE), which contributes to their broader toxicological profile. nih.govresearchgate.net
Enzyme Inhibition Kinetics and Active Site Binding Characterization
The degree of inhibition is also dependent on the concentration of the inhibitor and the preincubation time. nih.gov The relationship can be described by the Aldridge equation, which relates the percentage of inhibition to the inhibitor concentration and a biomolecular rate constant. nih.gov Kinetic analyses, often visualized using Michaelis-Menten or Lineweaver-Burk plots, are crucial for characterizing the nature of the inhibition (e.g., competitive, noncompetitive). khanacademy.org For instance, a competitive inhibitor increases the apparent Michaelis constant (Kₘ) without changing the maximum reaction velocity (Vₘₐₓ), indicating that the inhibitor competes with the substrate for the active site. khanacademy.org
The table below presents inhibitory constants for various organophosphorus compounds against acetylcholinesterase, illustrating the range of potencies within this chemical class.
| Organophosphate Compound | Target Enzyme | Inhibition Parameter (IC₅₀) | Reference |
|---|---|---|---|
| Azinphos-methyl | Acetylcholinesterase (Sparus aurata) | 2.19 µM | sigmaaldrich.com |
| Paraoxon | Acetylcholinesterase (Sparus aurata) | 3.2 µM | sigmaaldrich.com |
| Methamidophos | Acetylcholinesterase (Sparus aurata) | 72.3 µM | sigmaaldrich.com |
| Methyl parathion (B1678463) | Acetylcholinesterase (Sparus aurata) | 80.3 µM | sigmaaldrich.com |
| Diazinon | Acetylcholinesterase (Sparus aurata) | > 93.7 µM | sigmaaldrich.com |
IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Reactivation Mechanisms of Inhibited Enzymes
Once an organophosphate has phosphorylated an esterase, the resulting complex is relatively stable, but not always permanent. The enzyme can undergo one of two pathways: reactivation or "aging."
Reactivation is the process by which the phosphoryl-enzyme bond is cleaved, restoring the enzyme's function. This can occur spontaneously, albeit often at a very slow rate. mmsl.cz The primary therapeutic strategy for OP poisoning involves accelerating this process using strong nucleophilic agents, most commonly oximes like Pralidoxime (2-PAM). nih.govfrontiersin.org The reactivation mechanism with 2-PAM involves the oxime acting as a potent nucleophile that attacks the phosphorus atom of the OP, breaking the covalent bond with the serine residue and regenerating the active enzyme. nih.gov
The efficiency of oxime-based reactivators can be enhanced through chemical modifications. For example, introducing methyl groups to the 2-PAM structure can increase the negative charge on the oxime oxygen, thereby improving its nucleophilicity and reactivity. nih.govnih.gov
Aging is a competing, time-dependent process that results in a more stable, irreversibly inhibited enzyme. mmsl.cz This process typically involves the dealkylation of the bound phosphoryl group, leaving a negatively charged phosphonate (B1237965) monoanion that is highly resistant to nucleophilic attack by reactivators. mmsl.czrsc.org Once aging has occurred, the enzyme is considered permanently inactive, and recovery of function requires the synthesis of new enzyme molecules. rsc.org
Non-Cholinergic Toxicological Mechanisms of Organophosphorus Compounds, including Methyl Dichlorophosphate
While the inhibition of acetylcholinesterase is the primary mechanism of acute toxicity for organophosphorus compounds, it does not account for all of their pathological effects. nih.gov A growing body of research indicates that OPs can induce toxicity through mechanisms that are independent of the cholinergic system, particularly in cases of chronic or low-level exposure. oup.comnih.gov These non-cholinergic mechanisms contribute to a wider range of health issues, including delayed neuropathy and long-term neurological changes. oup.comnih.gov
Exploration of Molecular Targets Beyond Cholinesterases
Organophosphorus compounds are reactive molecules that can bind to and inhibit various proteins beyond AChE, particularly other serine hydrolases. nih.gov The identification of these alternative targets is key to understanding the full spectrum of OP toxicity.
Some of the key non-cholinergic molecular targets include:
Neuropathy Target Esterase (NTE): Inhibition of this enzyme is strongly associated with the development of Organophosphate-Induced Delayed Neuropathy (OPIDN), a severe neurological condition characterized by distal axonopathy. oup.comnih.gov
Butyrylcholinesterase (BChE): While its physiological role is not fully understood, BChE can act as a scavenger for OPs, binding to them and reducing the amount available to inhibit the more critical AChE. nih.gov
Carboxylesterases: This family of enzymes is also inhibited by OPs and plays a role in the detoxification of various xenobiotics. nih.gov
Other Serine Hydrolases: More recently identified targets include lysophospholipase and arylformidase, expanding the list of enzymes potentially disrupted by OP exposure. nih.gov
Cholinergic Receptors: Some studies suggest that OPs may also exert direct effects on cholinergic receptors or their surrounding phospholipid environment, independent of their enzyme-inhibiting actions. nih.gov
| Molecular Target | Known or Proposed Role in Toxicity | Reference |
|---|---|---|
| Neuropathy Target Esterase (NTE) | Inhibition is linked to Organophosphate-Induced Delayed Neuropathy (OPIDN). | oup.comnih.gov |
| Butyrylcholinesterase (BChE) | Acts as a stoichiometric scavenger, providing protection against AChE inhibition. | nih.gov |
| Carboxylesterases | Inhibition can affect detoxification pathways. | nih.gov |
| Arylformidase (AFMID) | A more recently identified serine hydrolase target. | researchgate.netresearchgate.net |
| Acylpeptide Hydrolase (APH) | A serine hydrolase involved in peptide metabolism. | researchgate.netresearchgate.net |
Oxidative Stress and Mitochondrial Dysfunction Pathways
A significant non-cholinergic mechanism of OP toxicity is the induction of oxidative stress. nih.govsci-hub.se This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems, leading to damage to lipids, proteins, and DNA. sci-hub.secore.ac.uk
Mitochondria are a primary target of OP-induced toxicity. nih.gov OPs can disrupt the mitochondrial electron transport chain, leading to electron leakage and increased ROS production. core.ac.uk This disruption impairs mitochondrial function in several ways:
Inhibition of Respiratory Complexes: OPs can alter the activity of mitochondrial complexes I, II, III, IV, and V, which are essential for oxidative phosphorylation. nih.gov
Reduced ATP Synthesis: The disruption of the electron transport chain leads to a decrease in the production of adenosine (B11128) triphosphate (ATP), compromising cellular energy supply. core.ac.uknih.gov
Mitochondrial Membrane Disruption: Oxidative damage can compromise the integrity of the mitochondrial membrane. nih.gov
Induction of Apoptosis: Mitochondrial damage can trigger the release of cytochrome C, which in turn activates caspases and initiates the programmed cell death (apoptosis) cascade. nih.govresearchgate.net
This cascade of mitochondrial dysfunction and oxidative stress is implicated in the neurodegenerative effects associated with long-term OP exposure. nih.govsci-hub.se
Neurological Changes Independent of the Cholinergic System
Exposure to organophosphorus compounds can lead to several neurological syndromes where the symptoms cannot be fully explained by cholinesterase inhibition alone. nih.govoup.com
Organophosphate-Induced Delayed Neuropathy (OPIDN): This is a debilitating condition characterized by a symmetric distal neuropathy that appears weeks after an acute exposure. oup.comnih.gov The underlying mechanism is believed to be the inhibition and subsequent aging of Neuropathy Target Esterase (NTE) in the nervous system. nih.gov
Intermediate Syndrome: Occurring 24 to 96 hours after acute poisoning, this syndrome involves muscle weakness, particularly of the respiratory muscles, and depressed tendon reflexes. oup.comnih.gov Its mechanism is thought to involve dysfunction at the neuromuscular junction, potentially due to excess acetylcholine, but it does not respond well to standard cholinergic antagonists like atropine. oup.com
Chronic Neuropsychiatric Disorders: Long-term, low-level exposure to OPs has been associated with a range of neuropsychiatric and behavioral effects. oup.comnih.gov The underlying mechanisms for these chronic effects are not well established but are considered to be independent of esterase inhibition. oup.com These effects may be linked to the persistent oxidative stress, mitochondrial dysfunction, and neuroinflammation triggered by OPs. nih.gov
This compound as a Simulant for Nerve Agent Decomposition and Interaction Research
This compound is recognized as a simulant for highly toxic organophosphorus nerve agents. Simulants are chemical compounds that share structural similarities and chemical properties with actual chemical warfare agents (CWAs) but exhibit significantly lower toxicity. This allows researchers to study the transport, persistence, and, most importantly, the decomposition and decontamination of nerve agents under safe laboratory conditions. The use of simulants like this compound is crucial for developing effective decontamination materials and methods, ranging from protective coatings to catalytic filtration systems.
Research in this area often focuses on understanding how these compounds interact with various materials, leading to their breakdown into less harmful substances. While this compound is used for this purpose, a significant body of detailed surface science and mechanistic research has been conducted using other common simulants, such as Dimethyl methylphosphonate (B1257008) (DMMP), which serves as a model for Sarin (GB). The principles derived from studies on compounds like DMMP provide valuable insights into the potential behavior of this compound on reactive surfaces.
Binding Properties on Metal Salts and Other Surfaces
The initial step in the surface-mediated decomposition of organophosphorus compounds like this compound is their adsorption and binding to a reactive surface. Materials such as metal oxides, metal-organic frameworks (MOFs), and various minerals are subjects of intensive research for their potential to decontaminate nerve agents. The binding properties are dictated by the chemical nature of both the simulant molecule and the surface.
The phosphoryl group (P=O) in this compound and its analogs is a key functional group for surface interaction. It can act as a Lewis base, donating electron density to Lewis acid sites on the surface, such as coordinatively unsaturated metal cations in metal oxides or the metal nodes of MOFs. For example, studies on the simulant DMMP have shown that it readily adsorbs to pristine and hydroxylated zinc oxide (ZnO) surfaces.
Research using advanced materials like zirconium-based MOFs, such as UiO-66, has demonstrated their ability to perform efficient catalytic hydrolysis on nerve agent simulants. The effectiveness of these materials is often attributed to the favorable binding of the organophosphorus compound to the metal nodes within the MOF structure, which facilitates the subsequent decomposition reactions. In some cases, the strong binding of decomposition products can inhibit the catalytic turnover of the material.
Table 1: Binding and Decomposition Findings for the Nerve Agent Simulant DMMP on Various Surfaces
| Surface Material | Key Research Findings |
|---|---|
| Fe₃O₄(111) (Iron Oxide) | DMMP irreversibly dissociates at room temperature, yielding methoxy (B1213986) species on iron surface sites and methyl methylphosphonate (MMP) bound to oxygen adatoms. escholarship.org |
| ZnO (Zinc Oxide) | Theoretical calculations show DMMP readily adsorbs to pristine and hydroxylated ZnO surfaces. Adsorption can be facilitated by hydrogen bonding of the P=O group to surface hydroxyls. escholarship.org |
| Zirconium-based MOFs (e.g., UiO-66) | These materials serve as effective catalysts for the hydrolysis of G-type nerve agent simulants. The binding to metal nodes is crucial for catalytic activity. researchgate.net |
Note: This data is based on studies of the simulant Dimethyl methylphosphonate (DMMP) and is presented as an illustrative analog for organophosphorus simulant interactions.
Surface-Mediated Decomposition Mechanisms
Following adsorption, the decomposition of the simulant molecule is mediated by the reactive properties of the surface. The specific mechanism can vary significantly depending on the surface material, temperature, and presence of other reactants like water (hydrolysis) or oxygen (oxidation).
On metal oxide surfaces, such as iron oxide (Fe₃O₄), the decomposition of the simulant DMMP has been shown to proceed through dissociation. At room temperature, DMMP breaks down to form adsorbed methoxy species and methyl methylphosphonate (MMP). escholarship.org Further heating leads to the decomposition of these intermediates, ultimately producing volatile organic compounds like formaldehyde (B43269) and methanol (B129727), while phosphorus remains trapped on the surface as a strongly-bound POx species. escholarship.org The reaction can be driven by lattice oxygen from the metal oxide, particularly at higher temperatures. escholarship.org
For metal-organic frameworks, a primary decomposition mechanism is hydrolysis, where water molecules, often activated by the MOF's metal nodes, attack the phosphorus center of the simulant. This breaks the P-O-C or P-Cl bonds, leading to the formation of less toxic phosphonic acids and alcohols or hydrochloric acid. Zirconium-based MOFs are particularly effective at catalyzing the hydrolysis of nerve agent simulants. researchgate.net The precise mechanism involves the interaction between the metal nodes, water molecules, and the organophosphate, creating a favorable environment for the nucleophilic attack that initiates bond cleavage.
Immunotoxicity and Endocrine Disruption Research at the Molecular Level
There is a notable lack of specific research in the peer-reviewed scientific literature concerning the molecular mechanisms of immunotoxicity and endocrine disruption for this compound.
However, based on studies of other organophosphorus (OP) compounds, such as certain pesticides and flame retardants, general mechanisms can be described for the chemical class. Organophosphorus compounds are known to have the potential to modulate the immune system. For instance, studies on OP pesticides like dimethoate (B1670662) and methylparathion have shown effects on immune function parameters in animal models. nih.gov At the molecular level, the immunotoxic effects of some OPs are thought to involve interference with signaling pathways in immune cells, alteration of cytokine production, and induction of oxidative stress, which can lead to immunosuppression or immunoenhancement.
Similarly, some organophosphorus compounds are considered endocrine-disrupting chemicals (EDCs). Endocrine disruption occurs when a chemical interferes with the body's hormonal systems. The molecular mechanisms can involve mimicking natural hormones by binding to their receptors, blocking hormone receptors, or altering the synthesis and metabolism of hormones. While this compound itself is not prominently listed as an endocrine disruptor, other organophosphate flame retardants are thought to exert endocrine effects, potentially through interactions with receptors like the estrogen receptor or the aryl hydrocarbon receptor. These interactions can disrupt normal physiological processes regulated by these hormonal pathways.
Future Research Directions and Emerging Areas for Methyl Dichlorophosphate Studies
Development of Novel Synthetic Pathways for Enhanced Selectivity and Sustainability
The traditional synthesis of organophosphorus compounds, often reliant on hazardous reagents like phosphorus trichloride (B1173362), is undergoing a green transformation. researchgate.net Future research is increasingly focused on developing more sustainable and selective synthetic routes that minimize waste and environmental impact.
Emerging sustainable methods applicable to the synthesis of organophosphorus compounds, and by extension, derivatives of methyl dichlorophosphate (B8581778), include:
Electrosynthesis: This method offers a green, precise, and low-cost alternative for creating phosphorus-carbon and phosphorus-heteroatom bonds. beilstein-journals.orgnih.gov It avoids harsh reagents and allows for controlled reactions. beilstein-journals.org
Photocatalysis: Utilizing visible light as a renewable energy source, photocatalysis provides an environmentally benign pathway for constructing organophosphorus compounds. researchgate.netrsc.org
Microwave-Assisted Synthesis: This technique can accelerate reaction times and improve yields in organophosphorus synthesis. beilstein-journals.orgrsc.org
Flow-Based Technologies: Continuous flow systems offer enhanced safety, scalability, and control over reaction parameters. beilstein-journals.org
These greener approaches are pivotal in bypassing the use of environmentally questionable precursors and moving towards more atom-economical processes. researchgate.net
Advanced Catalysis in Reactions Involving Methyl Dichlorophosphate
Catalysis is a cornerstone of modern chemistry, and its application to reactions involving this compound is a fertile area for research. The development of advanced catalysts can lead to more efficient and selective transformations.
Key areas of advancement in catalysis relevant to this compound include:
Transition-Metal Catalysis: Metals like palladium, nickel, and gold are instrumental in a variety of bond-forming reactions. princeton.eduecnu.edu.cnbeilstein-journals.orgmdpi.com For instance, nickel-photoredox catalysis has been shown to facilitate direct cross-coupling between unactivated C(sp³)–H bonds and chloroformates, a reaction type with potential parallels for this compound. princeton.edu
Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field, offering mild and selective reaction conditions. rsc.org
Zeolite Catalysis: Sn- and Zr-zeolites are versatile catalysts for various reactions, including redox and Lewis acid catalysis, and can be used as supports for other catalytic materials. nih.gov Their ordered porous structures can impart shape selectivity to reactions.
Enzyme-Mimicking Catalysts: Designing catalysts that mimic the active sites of enzymes can lead to highly selective and efficient transformations under mild conditions.
These advanced catalytic systems are crucial for functionalizing the P-Cl bonds in this compound and for its use in constructing more complex molecules. rsc.org
High-Throughput Screening for New Synthetic Applications
High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new reactions and applications for chemical compounds. bmglabtech.com By rapidly testing a large number of reaction conditions or substrates, HTS can quickly identify promising new synthetic routes involving this compound.
The HTS process typically involves:
Preparation of Samples: Creating libraries of potential reactants or catalysts.
Automation: Using robotic systems to perform a large number of reactions in parallel, often in miniaturized formats like 24- or 96-well plates. bmglabtech.comsigmaaldrich.com
Rapid Analysis: Employing analytical techniques to quickly assess the outcome of each reaction.
Data Analysis: Using software to process the large datasets generated and identify "hits" or successful reactions. bmglabtech.com
HTS can be applied to discover new cross-coupling reactions, identify optimal catalysts, and explore the reactivity of this compound with a diverse range of functional groups. sigmaaldrich.com This approach has the potential to significantly expand the synthetic utility of this important reagent.
Integrated Computational and Experimental Approaches for Mechanism Discovery
The synergy between computational modeling and experimental studies is becoming increasingly vital for elucidating reaction mechanisms. For a reactive compound like this compound, understanding the intricate details of its reaction pathways is crucial for controlling reactivity and designing new transformations.
Computational methods, such as Density Functional Theory (DFT), can be used to:
Model reaction intermediates and transition states. researchgate.net
Calculate reaction energies and activation barriers. researchgate.net
Predict spectroscopic properties to aid in the identification of reaction products. researchgate.net
Experimental techniques provide the real-world data to validate and refine these computational models. For example, spectroscopic analysis can confirm the structures of intermediates and products predicted by DFT calculations. researchgate.net This integrated approach has been successfully used to study the vibrational spectra of chlorophosphates and the binding energies of related organophosphorus compounds. researchgate.netresearchgate.net
Rational Design of Organophosphorus-Based Extractants and Ligands
This compound serves as a valuable building block for the synthesis of more complex organophosphorus compounds that can function as extractants for metal ions or as ligands in catalysis. mdpi.com The rational design of these molecules, guided by an understanding of structure-property relationships, is a key area of future research.
The design of novel extractants and ligands involves:
Tailoring Molecular Structure: The performance of an organophosphorus-based extractant is heavily influenced by its molecular structure, including the nature of the atoms directly bonded to the phosphorus atom. mdpi.com
Applying Chemical Principles: Theories like the Hard and Soft Acids and Bases (HSAB) principle can guide the design of extractants with high selectivity for specific metal ions. mdpi.com
Computational Design: Data-driven approaches and machine learning can be used to create virtual libraries of potential ligands and predict their properties, accelerating the discovery of new catalysts. acs.orgchemrxiv.org The "kraken" platform, for instance, is an open-access virtual library of monodentate organophosphorus(III) ligands that facilitates the design of catalytic processes. acs.orgchemrxiv.org
By systematically modifying the structure of organophosphorus compounds derived from this compound, researchers can fine-tune their properties for specific applications in areas like hydrometallurgy and homogeneous catalysis.
Deeper Understanding of Non-Cholinergic Toxicity Mechanisms and Mitigation Strategies
While the acute toxicity of many organophosphorus compounds is primarily due to the inhibition of acetylcholinesterase, there is growing evidence for non-cholinergic mechanisms of toxicity, especially with repeated low-level exposure. nih.gov Research in this area is crucial for a comprehensive understanding of the potential health effects of compounds like this compound and for developing effective mitigation strategies.
Potential non-cholinergic targets of organophosphorus compounds include:
Cytoskeletal and motor proteins involved in axonal transport. nih.gov
Neurotrophins and their receptors. nih.gov
Mitochondria, affecting their morphology and function. nih.gov
Understanding these alternative mechanisms is essential for assessing the risks associated with chronic exposure and for developing targeted therapies for any resulting health issues.
Innovative Bioremediation Technologies for Organophosphorus Contaminants
The widespread use of organophosphorus compounds has led to environmental contamination in some areas. researchgate.net Bioremediation, which uses living organisms to break down pollutants, offers a promising and environmentally friendly approach to cleaning up contaminated sites. nih.govethernet.edu.etfrontiersin.org
Innovative bioremediation technologies for organophosphorus contaminants include:
Bioaugmentation and Biostimulation: Introducing specific microorganisms with the ability to degrade organophosphorus compounds or stimulating the activity of indigenous microbes. frontiersin.org
Phytoremediation: Using plants to take up and detoxify contaminants from soil and water. ethernet.edu.et
Engineered Bioremediation Systems: Technologies like biopiles and bioventing create optimized conditions for microbial degradation of pollutants. nih.govfrtr.gov A biopile involves excavating contaminated soil and placing it in a pile with aeration to enhance microbial activity. frtr.gov
Enzyme-Based Remediation: Utilizing isolated enzymes, such as organophosphorus hydrolase (OPH), to break down organophosphorus compounds. biointerfaceresearch.comnih.govnih.gov Rational design and protein engineering can be used to improve the efficiency and substrate specificity of these enzymes. nih.govnih.gov
These technologies hold the key to sustainably managing and mitigating the environmental impact of organophosphorus contaminants.
Exploration of this compound in Niche and Emerging Technologies
Future research into this compound is branching out from its traditional roles in the synthesis of pesticides and flame retardants into more specialized and technologically advanced fields. chemimpex.com Scientists are exploring its utility as a versatile reagent in the creation of sophisticated materials and molecules for high-tech applications. chemimpex.comsincerechemicals.com These emerging areas leverage the compound's reactive nature to build complex chemical structures for biomedical, materials science, and forensic applications. chemimpex.comacs.orgrsc.org
Key areas of exploration include its use in the development of advanced phosphorus-containing polymers, targeted drug delivery systems, and as a reference point in the forensic analysis of chemical warfare agent precursors. acs.orgrsc.orgaacrjournals.org Research in these domains focuses on harnessing the unique properties that the phosphate (B84403) moiety imparts to larger molecules, such as biocompatibility, specific reactivity, and flame retardancy. acs.orgmdpi.com
Advanced Biomaterials and Polymer Science
A significant area of future research lies in the application of this compound in synthesizing phosphorus-containing polymers for biomedical uses. acs.orgmdpi.com These polymers are of great interest because the inclusion of phosphorus in the main chain can enhance biocompatibility and provide tunable degradation rates, which is crucial for medical implants and tissue engineering scaffolds. acs.orgmdpi.com For example, polyphosphoesters, which can be synthesized using dichlorophosphate derivatives, are being investigated as injectable materials for bone repair, forming cross-linked matrices with mechanical properties similar to natural bone. acs.org While some studies use analogs like ethyl dichlorophosphate, the synthetic principles are directly relevant to this compound. acs.org Future work is expected to focus on creating novel polymers with precisely controlled properties for applications like thermosensitive injectable hydrogels and advanced coatings for medical devices to prevent rejection. mdpi.com
Targeted Drug Delivery
The synthesis of complex prodrugs for targeted therapies represents a sophisticated and emerging application. This compound has been utilized as a key reagent in the multi-step synthesis of novel anticancer ether lipids formulated into liposomes. aacrjournals.org In one study, it was used to create a phosphate linkage in a prodrug designed to be activated by specific enzymes overexpressed in tumor environments. aacrjournals.org This approach allows for the targeted release of a cytotoxic agent directly at the cancer site, potentially increasing efficacy and reducing side effects. The synthesis involved reacting an intermediate alcohol with this compound in the presence of a temporary protecting group, demonstrating the compound's utility in constructing precise molecular architectures for advanced pharmaceutical applications. aacrjournals.org
Chemical Forensics and Attribution
In the field of chemical security, understanding the synthetic pathways of chemical warfare agent precursors is critical. This compound is a known precursor and impurity in the synthesis of certain nerve agents. rsc.orgontosight.ai Advanced analytical techniques, such as two-dimensional gas chromatography combined with time-of-flight mass spectrometry (GC×GC-TOFMS), are being used to create detailed impurity profiles of these agents and their precursors. rsc.org Future research in this niche area will focus on enhancing the understanding of how different synthetic routes affect the types and quantities of impurities, including residual this compound. rsc.org This knowledge is crucial for chemical attribution, allowing forensic experts to trace the origin and production method of illicitly produced chemical weapons. rsc.org
The table below summarizes key research findings in these emerging technological areas.
| Emerging Technology Area | Specific Role of this compound | Detailed Research Findings and Future Directions |
| Advanced Biomaterials | Monomer/Reagent for Polyphosphoester Synthesis | Used to create polymer backbones with phosphorus. Future work aims to develop biocompatible and biodegradable polymers for tissue engineering, drug delivery, and medical implants with tunable properties. acs.orgmdpi.com |
| Targeted Cancer Therapy | Intermediate in Prodrug Synthesis | Employed to form a phosphate ester linkage in a novel liposomal anticancer ether lipid prodrug, enabling targeted activation by tumor-specific enzymes. aacrjournals.org |
| Chemical Forensics | Precursor and Impurity Marker | Its presence and relation to other impurities in samples of chemical warfare agents can help identify the synthesis route used, aiding in forensic tracing and attribution. rsc.org |
Q & A
Q. What are the recommended methods for synthesizing methyl dichlorophosphate, and how can purity be validated?
this compound (CAS 677-24-7) is typically synthesized via the reaction of phosphorus oxychloride (POCl₃) with methanol under controlled anhydrous conditions. Key steps include slow addition of methanol to POCl₃ to avoid exothermic side reactions and rigorous exclusion of moisture . Purity validation involves gas chromatography (GC) coupled with mass spectrometry (GC-MS) to detect residual solvents or by-products. Nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H) is critical for structural confirmation, with characteristic ³¹P shifts observed near 0–5 ppm for phosphoryl chloride derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound is highly corrosive and moisture-sensitive. Required precautions include:
- Use of chemically resistant gloves (e.g., nitrile or neoprene) and full-face shields to prevent skin/eye contact.
- Conducting reactions in a fume hood with inert gas (N₂/Ar) purging to minimize hydrolysis.
- Storage at 2–8°C in sealed, moisture-proof containers . Emergency measures should include immediate neutralization of spills with sodium bicarbonate and ethanol .
Q. How can researchers characterize the hydrolytic stability of this compound under varying conditions?
Hydrolysis studies should use kinetic monitoring via ³¹P NMR or infrared (IR) spectroscopy. For example, IR bands near 1280–1300 cm⁻¹ (P=O stretching) and 600–700 cm⁻¹ (P-Cl) diminish as hydrolysis progresses. Experimental variables include pH, temperature, and solvent polarity. Aqueous hydrolysis at neutral pH generates methyl hydrogen phosphate and HCl, while anhydrous conditions in tetrahydrofuran (THF) slow degradation .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in nucleophilic substitution reactions?
this compound acts as a leaving group in phosphorylation reactions due to its high electrophilicity. For example, in the synthesis of nucleotide derivatives, it facilitates displacement by oxygen or nitrogen nucleophiles (e.g., hydroxyl groups in adenosine analogs). Computational studies (DFT) suggest that the reaction proceeds via a bimolecular transition state , with chloride ions acting as counterions to stabilize intermediates . Contradictions in observed reaction rates under different solvents (e.g., DMF vs. THF) can be resolved by analyzing solvent polarity effects on transition-state stabilization .
Q. How can computational chemistry validate experimental IR spectra of this compound conformers?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict vibrational frequencies for this compound conformers. Theoretical IR spectra must be scaled (e.g., by 0.961–0.967) to align with experimental data. Key assignments include:
- P=O stretching at ~1300 cm⁻¹.
- P-Cl asymmetric stretching at ~600 cm⁻¹. Discrepancies between calculated and experimental spectra often arise from solvent effects or incomplete basis sets, necessitating corrections via potential energy distribution (PED) analysis .
Q. What strategies address contradictory data on by-product formation in this compound-mediated reactions?
Contradictions in by-product profiles (e.g., phosphoramidites vs. phosphotriesters) often stem from moisture contamination or stoichiometric imbalances . Systematic approaches include:
- In-situ monitoring via ³¹P NMR to track intermediate formation.
- Design of Experiments (DoE) to optimize reactant ratios and temperature. For example, excess this compound in adenosine derivatization minimizes phosphodiester by-products but risks over-phosphorylation .
Experimental Design and Data Analysis
Q. How should researchers design experiments to study this compound’s reactivity with biomolecules?
- Model Systems : Use simple nucleophiles (e.g., ethanolamine) to establish baseline reactivity before scaling to complex biomolecules (e.g., oligonucleotides).
- Kinetic Profiling : Employ stopped-flow techniques or quench-flow reactors to capture fast reaction steps.
- Analytical Cross-Validation : Combine HPLC, LC-MS, and MALDI-TOF to confirm product identity and purity .
Q. What methodologies resolve discrepancies in reported toxicity data for this compound?
While specific toxicity data are limited, extrapolation from organophosphate class studies is recommended. Acute toxicity can be assessed via in vitro assays (e.g., MTT assay on human cell lines), while chronic exposure risks require in vivo models (e.g., zebrafish embryos). Always cross-reference with Safety Data Sheets (SDS) compliant with GHS standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
